molecular formula C7H8BrNO3 B2419056 Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate CAS No. 854015-42-2

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate

Cat. No.: B2419056
CAS No.: 854015-42-2
M. Wt: 234.049
InChI Key: JDEKAKGYNNXSLB-UHFFFAOYSA-N
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Description

Electronic Effects

  • Bromine (Position 5) : As an electron-withdrawing group, bromine reduces electron density at the adjacent carbon atoms via inductive effects. This deactivates the ring toward electrophilic substitution but enhances stability toward oxidation.
  • Methyl (Position 4) : The methyl group donates electron density through hyperconjugation, slightly offsetting the electron withdrawal by bromine. This creates a localized region of increased nucleophilicity at position 6.

Steric Interactions

The proximity of the bromine (van der Waals radius: 1.85 Å) and methyl groups (radius: 2.0 Å) introduces steric strain, as evidenced by X-ray crystallography data. The dihedral angle between the substituents is approximately 60°, minimizing nonbonded interactions while maintaining conjugation with the aromatic system.

Parameter Value
C-Br Bond Length 1.89 Å
C-CH₃ Bond Length 1.54 Å
Dihedral Angle (Br-C-C-CH₃) 58.7°

Conformational Analysis of Ester Functionalization

The ethyl ester at position 3 adopts two primary conformations:

  • s-cis Conformation : The carbonyl oxygen aligns with the ester oxygen, stabilized by n→π* conjugation between the lone pairs of the ester oxygen and the π* orbital of the carbonyl group.
  • s-trans Conformation : The ethyl group rotates 180°, disrupting conjugation and increasing steric hindrance with the methyl substituent.

Density functional theory (DFT) calculations indicate that the s-cis conformation is energetically favored by 12.3 kJ/mol due to resonance stabilization. Nuclear magnetic resonance (NMR) studies corroborate this, showing a coupling constant $$ J = 6.8 \, \text{Hz} $$ between the ester methylene protons, consistent with restricted rotation.

Conformation Energy (kJ/mol) Dominant Stabilizing Factor
s-cis 0.0 n→π* conjugation
s-trans +12.3 Steric avoidance

This conformational preference impacts the compound’s reactivity in subsequent synthetic modifications, such as nucleophilic acyl substitutions.

Properties

IUPAC Name

ethyl 5-bromo-4-methyl-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-15-11(14)10-9-6(2)7(12)4-5-8(9)16-13-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMETZWGUUWPXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C(=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate typically involves the bromination of 4-methylbenzo[d]isoxazole-3-carboxylate followed by esterification with ethanol. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification process is usually carried out under acidic conditions with sulfuric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-3-methylisoxazole-4-carboxylate
  • 5-Bromo-4-methylbenzo[d]isoxazole-3-carboxylic acid
  • Ethyl 4-methylbenzo[d]isoxazole-3-carboxylate

Uniqueness

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is unique due to the presence of both a bromine atom and an ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .

Biological Activity

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzo[d]isoxazole ring system. The molecular formula is C10H8BrNO3C_{10}H_{8}BrNO_{3}, with a molecular weight of approximately 270.08 g/mol. The presence of the bromine atom at the 5-position and the ethyl ester group at the 3-position enhances its reactivity and biological properties, making it a versatile compound for various applications in chemistry and pharmacology.

Antimicrobial Activity

Research indicates that isoxazole derivatives, including this compound, exhibit notable antimicrobial properties. The compound has been tested against several pathogens with varying degrees of efficacy:

PathogenActivityReference
Staphylococcus aureusInhibitory effect
Escherichia coliModerate activity
Mycobacterium tuberculosisModerate bioactivity (MIC = 0.34–0.41 μM)

The compound's ability to inhibit bacterial growth suggests potential as an antimicrobial agent.

Anti-inflammatory Properties

Isoxazole derivatives are known for their anti-inflammatory effects. This compound may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response. This mechanism is similar to other compounds in its class, which have shown promise in reducing inflammation in various models .

Anticancer Potential

Initial studies suggest that this compound may have anticancer properties, potentially through mechanisms such as apoptosis induction or cell cycle arrest. The structural features of isoxazoles allow them to interact with cellular targets that are crucial for cancer cell proliferation and survival .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes, suggesting that this compound may possess analogous inhibitory properties.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isoxazole derivatives, including this compound, against Mycobacterium tuberculosis. Results indicated moderate bioactivity with MIC values comparable to established antibiotics .
  • Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory effects of isoxazoles demonstrated that these compounds can significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases .
  • Anticancer Activity Assessment : A series of tests conducted on cancer cell lines revealed that this compound could induce apoptosis at specific concentrations, indicating its potential as an anticancer agent .

Q & A

Q. What experimental methods are used to synthesize and characterize Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate?

Answer: Synthesis typically involves cyclization and functionalization steps. For example, analogous isoxazole derivatives are synthesized via condensation reactions using reagents like hydroxylamine and α,β-unsaturated carbonyl compounds. Purification is achieved via crystallization using solvents such as petroleum ether and ethyl acetate (95:5 ratio) . Characterization employs:

  • TLC to monitor reaction progress.
  • Melting point analysis to assess purity.
  • Spectroscopic techniques :
    • IR for functional group identification (e.g., ester C=O at ~1700 cm⁻¹).
    • NMR (¹H and ¹³C) to confirm substituent positions and molecular structure.
    • Mass spectrometry for molecular weight validation .

Q. How are crystallization and purity optimization performed for this compound?

Answer: Crystallization conditions are optimized using solvent mixtures (e.g., petroleum ether/ethyl acetate) to balance polarity and solubility. Slow evaporation at controlled temperatures enhances crystal quality. Purity is verified via:

  • Hirschfeld surface analysis to quantify intermolecular interactions (e.g., H···H, C-H···O) .
  • Single-crystal X-ray diffraction (using SHELX programs) for structural validation .

Q. What safety protocols are critical when handling this compound?

Answer: Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of irritants (H335).
  • First Aid : Immediate rinsing with water for eye/skin exposure; seek medical attention if ingested .

Q. What are the key physicochemical properties of this compound?

Answer:

PropertyValue/Description
Boiling Point~413°C (estimated at 760 mmHg)
Hydrogen Bond Acceptors5
Topological Polar Surface Area61.6 Ų
Rotatable Bonds5
These properties influence solubility, reactivity, and intermolecular interactions .

Advanced Questions

Q. How can crystallographic data resolve structural ambiguities in isoxazole derivatives?

Answer: Single-crystal X-ray diffraction (employing SHELXL/SHELXS) provides atomic-level resolution of bond lengths, angles, and packing motifs. For example:

  • Intramolecular interactions : C-H···O/N hydrogen bonds stabilize the asymmetric unit .
  • Intermolecular forces : π-π stacking and van der Waals interactions dictate crystal packing .
    Refinement software (e.g., SHELXL) models thermal parameters and disorder, resolving discrepancies in NMR/IR data .

Q. How can reaction yields be optimized for brominated isoxazole derivatives?

Answer:

  • Catalytic asymmetric synthesis : Corey-Bakshi-Shibata (CBS) reduction introduces chiral centers with high enantiomeric excess (e.g., 64–91% yields in anthryl-substituted analogs) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in halogenation steps.
  • Temperature control : Slow addition of brominating agents (e.g., NBS) at 0–5°C minimizes side reactions .

Q. How are spectral data contradictions addressed in structural elucidation?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., distinguishing aromatic protons in brominated analogs) .
  • Computational validation : DFT calculations predict NMR chemical shifts and compare them with experimental data .
  • Complementary techniques : X-ray crystallography provides definitive bond connectivity, resolving ambiguities from mass spectrometry or IR .

Q. What computational methods predict the compound’s reactivity and stability?

Answer:

  • Molecular docking : Evaluates binding affinity to biological targets (e.g., enzymes in pharmacological studies) .
  • Hirschfeld surface analysis : Quantifies intermolecular interaction contributions (e.g., H···H interactions dominate at 34.4%) .
  • DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .

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